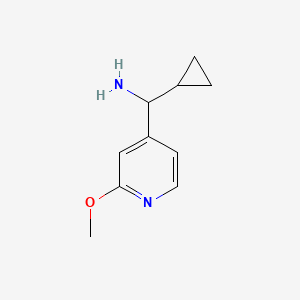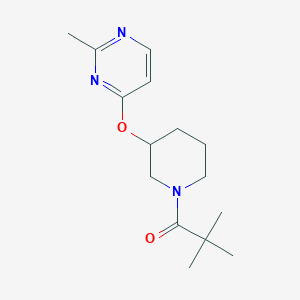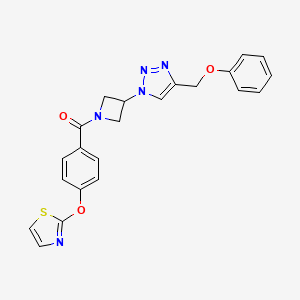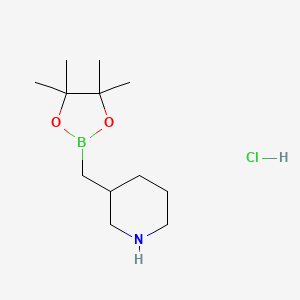
Cyclopropyl(2-methoxypyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(2-methoxypyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.235. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
A study by Demir et al. (2004) discusses the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are analogs of homophenylalanine. These compounds were synthesized from simple aromatic aldehydes and acetylfuran, leading to the formation of cyclopropyl methanones and methanamines.
Biased Agonists for Serotonin Receptors
Research by Sniecikowska et al. (2019) describes derivatives of cyclopropyl(2-methoxypyridin-4-yl)methanamine as biased agonists of serotonin 5-HT1A receptors. These compounds demonstrated high receptor affinity and showed promise as antidepressant drug candidates.
PET Agents for Alzheimer's Disease
Gao et al. (2017) synthesized isonicotinamide derivatives including cyclopropyl compounds for potential use as PET (Positron Emission Tomography) agents in imaging GSK-3 enzyme activity in Alzheimer's disease.
Antitumor Activity
A study by Károlyi et al. (2012) investigated the in vitro antitumor activity of functionalized methanamines, including cyclopropyl derivatives, against various human cancer cell lines.
Antimicrobial Activities
Thomas et al. (2010) synthesized a series of derivatives starting from 4-methoxyaniline, showing moderate to very good antibacterial and antifungal activities against pathogenic strains.
NMDA Receptor Antagonists
Research by Dappen et al. (1991) and Dappen et al. (2010) focused on cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5), evaluating their biological activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor.
Antiviral Activity
Kolocouris et al. (1994) synthesized cyclopropylamines and methanamines, finding some derivatives that inhibited the cytopathicity of influenza A virus.
Chiral Intermediate Synthesis
Parker et al. (2012) described the chemoenzymatic synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for synthesizing a corticotropin-releasing factor-1 (CRF-1) receptor antagonist.
Safety and Hazards
While specific safety and hazard information for Cyclopropyl(2-methoxypyridin-4-yl)methanamine was not found in the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Properties
IUPAC Name |
cyclopropyl-(2-methoxypyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-9-6-8(4-5-12-9)10(11)7-2-3-7/h4-7,10H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRKBTOMWRSVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3003559.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3003563.png)
![6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003564.png)





![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B3003576.png)
![methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3003577.png)
